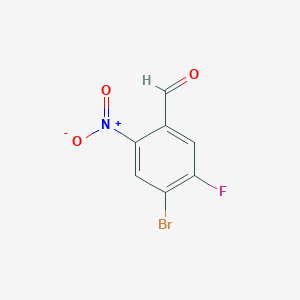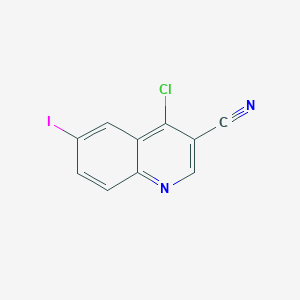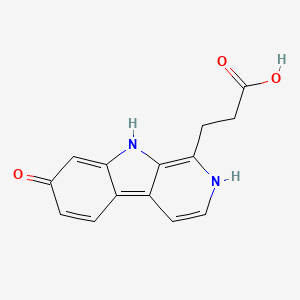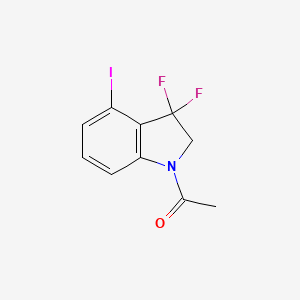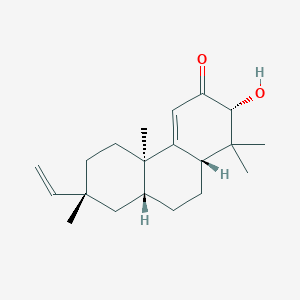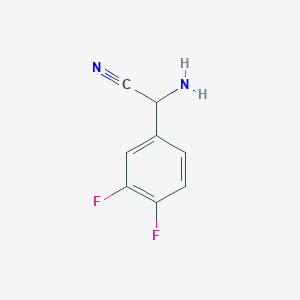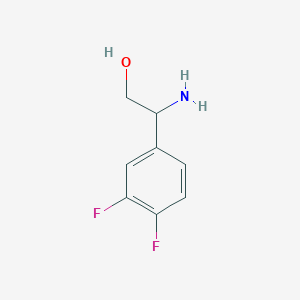
7-nitro-3-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepine
Overview
Description
The compound “7-nitro-3-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepine” is a complex organic molecule. It contains a benzazepine ring, which is a seven-membered cyclic structure with one nitrogen atom. The molecule also features a nitro group (-NO2) and a trifluoroacetyl group (-COCF3) attached to the benzazepine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzazepine ring, and the introduction of the nitro and trifluoroacetyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzazepine ring provides a rigid, cyclic backbone, while the nitro and trifluoroacetyl groups may contribute to the compound’s reactivity and physical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by its functional groups. The nitro group is a common functional group in organic chemistry, known for its reactivity. The trifluoroacetyl group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro and trifluoroacetyl groups could affect properties such as solubility, stability, and reactivity .Scientific Research Applications
Anti-Cancer Agents
Nitrones, such as the compound , have been found to exhibit attractive biological values as immuno spin trapping agents . They have shown promise in the synthesis and antiproliferative activity of structurally diverse nitrone derivatives against a panel of 5 cancer cell lines .
Energetic Materials
The compound has been used in the preparation of a fused energetic structure of 7-nitro-3,5-dihydro-4H-pyrazolo . The thermal behaviors and detonation properties of this structure were investigated, showing similar detonation performances between this compound and other energetic materials .
Organic Synthesis
The compound has been involved in recyclization reactions, which are efficient strategies in organic synthesis . These reactions contribute enormously to the development of various materials.
Trifluoromethylated 1,2,4-Triazoles
The compound has been used in the regioselective synthesis of 5-trifluoromethyl 1,2,4-triazoles via the [3 + 2]-cycloaddition of nitrile imines . This process is an improvement in the manufacture of biphenyl compounds by Suzuki–Miyaura coupling .
Antimicrobial Potential
Derivatives of the compound have shown good antimicrobial potential . This makes it a promising candidate for the development of new antimicrobial agents.
Solvolysis Studies
The compound has been used in studies on the solvolysis of 2,2,2-Trifluoro-1,1-diphenylethanol . This research contributes to the understanding of the effects of substituents on solvolysis reactions.
Mechanism of Action
Target of Action
The compound, also known as 2,2,2-Trifluoro-1-(1,2,4,5-tetrahydro-7-nitro-1,5-methano-3H-3-benzazepin-3-yl)ethanone, is a derivative of nitrone . Nitrones have been found to exhibit attractive biological values as immuno spin trapping agents . They are promising therapeutic agents in the eradication of reactive oxygen species (ROS), which are related to many pathological conditions, including neurodegenerative diseases, cancer, stroke, diabetes, etc .
Mode of Action
Nitrone derivatives, in general, have fascinating radical trapping capability . This property allows them to interact with ROS, potentially neutralizing these harmful species and preventing the oxidative stress they can cause .
Biochemical Pathways
The compound’s interaction with ROS suggests it may affect biochemical pathways related to oxidative stress and inflammation . By trapping and neutralizing ROS, the compound could potentially prevent the damage these species can cause to proteins, lipids, and DNA within cells .
Pharmacokinetics
Azaadamantane derivatives, which are structurally similar, have less lipophilicity compared to their adamantane analogs, which affects both their interaction with biological targets and bioavailability .
Result of Action
The primary result of the compound’s action would be the reduction of oxidative stress within cells. This could potentially prevent or mitigate the cellular damage associated with many pathological conditions, including neurodegenerative diseases, cancer, stroke, diabetes, etc .
Action Environment
The efficacy and stability of the compound could be influenced by various environmental factors. For example, the presence of other reactive species in the environment could potentially affect the compound’s ability to trap ROS . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and reactivity .
Future Directions
properties
IUPAC Name |
2,2,2-trifluoro-1-(4-nitro-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-10-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c14-13(15,16)12(19)17-5-7-3-8(6-17)11-4-9(18(20)21)1-2-10(7)11/h1-2,4,7-8H,3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRWLPNFDZWWIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=C2C=CC(=C3)[N+](=O)[O-])C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801125352 | |
| Record name | 2,2,2-Trifluoro-1-(1,2,4,5-tetrahydro-7-nitro-1,5-methano-3H-3-benzazepin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801125352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
230615-53-9 | |
| Record name | 2,2,2-Trifluoro-1-(1,2,4,5-tetrahydro-7-nitro-1,5-methano-3H-3-benzazepin-3-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=230615-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-1-(1,2,4,5-tetrahydro-7-nitro-1,5-methano-3H-3-benzazepin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801125352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



